molecular formula C23H22N4O4 B2627972 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903864-77-7

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2627972
M. Wt: 418.453
InChI Key: FUQCDRSAHLTKKJ-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, also known as MMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMBO is a member of the oxazole family and has been found to possess a range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into the synthesis and evaluation of new chemical derivatives, including those with structures similar to the specified compound, has shown significant antimicrobial activities. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial properties, demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).

Radioligand for Imaging

In the development of radioligands for imaging, arylpiperazinylthioalkyl derivatives have been synthesized and labeled with carbon-11. These compounds have shown potential for positron emission tomography (PET) imaging of certain receptors in the brain, suggesting their application in neuroscience research and diagnostics (Gao, Wang, & Zheng, 2012).

Molecular Docking Studies

The compound and its derivatives have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors, relevant in cancer research. Molecular docking studies have provided insights into the anti-cancer properties and mechanism of action of these compounds, indicating their importance in developing new therapeutic agents (Karayel, 2021).

properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-18-7-3-16(4-8-18)21-25-20(15-24)23(31-21)27-13-11-26(12-14-27)22(28)17-5-9-19(30-2)10-6-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQCDRSAHLTKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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